Home > Products > Screening Compounds P94745 > N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide -

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

Catalog Number: EVT-3632680
CAS Number:
Molecular Formula: C21H16F4N2O3S
Molecular Weight: 452.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This compound was unexpectedly synthesized through a ring closure reaction involving sulfuric acid []. It demonstrated notable antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin.

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This benzamide derivative exhibits potent inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line []. It induces apoptosis and shows promising antitumor activity in vivo.

N~1~-(5-Fluoro-2,4-dinitrophenyl)-N~2~-phenyl-4-(trifluoromethyl)benzene-1,2-diamine

Compound Description: This compound is synthesized by reacting 1,5-difluoro-2,4-dinitrobenzene with N~1~-phenyl-5-(trifluoromethyl)benzene-1,2-diamine [].

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

Compound Description: BMS-795311 is a potent and orally available CETP inhibitor []. It exhibits promising anti-atherosclerotic activity by increasing HDL cholesterol and shows a good safety profile in preclinical studies.

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

Compound Description: This potent gamma-secretase inhibitor shows potential for Alzheimer's disease treatment due to its excellent in vitro potency [].

1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953)

Compound Description: MMV665953 exhibits potent bactericidal activity against Staphylococcus aureus biofilms, surpassing the efficacy of conventional antibiotics [].

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

Compound Description: MMV665807 shows potent bactericidal activity against Staphylococcus aureus biofilms, outperforming commonly used antibiotics [].

4,4'-[Sulfonylbis(4'-phenyleneoxy-4-phenylene)]-bis[1,2-dihydro-1-oxo-2-phenyl-(2H)-phthalazine] (13)

Compound Description: This compound served as a model for elucidating the structure of a polymer synthesized from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine and bis(4-fluorophenyl)sulfone [].

N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

Compound Description: BMS-777607 acts as a potent and selective Met kinase inhibitor, demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model [].

N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026)

Compound Description: ASP3026 is a potent and selective ALK inhibitor that exhibits promising antitumor activity in mice xenografted with EML4-ALK positive cells [].

[R-(R,R)]-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid, Calcium Salt (2:1)trihydrate

Compound Description: This compound, marketed as Atorvastatin, effectively reduces triglyceride and cholesterol levels by acting as a 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor [].

2-Acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide (18)

Compound Description: Identified as an impurity during the synthesis of Atorvastatin, this compound provides valuable insights into potential side reactions or alternative synthetic pathways [].

2-(2-(3-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (19)

Compound Description: This compound, identified as an impurity during the synthesis of Atorvastatin, offers insights into potential byproducts or alternative reaction pathways [].

2-(4-Fluorophenyl)-N-phenyl-2-(phenylamino)ethanesulfonamide

Compound Description: The crystal structure of this compound has been determined, revealing insights into its molecular conformation and intermolecular interactions [].

N-(2-(Trifluoromethyl)phenyl)hexanamide

Compound Description: The crystal structure of this compound has been solved, providing information about its three-dimensional structure and packing arrangement [].

2-Methoxy-5-(2,4-dioxo-5-thiazolidinyl)-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

Compound Description: MK-0767, a thiazolidinedione-containing dual agonist of PPARα and PPARγ, has been investigated as a potential treatment for type 2 diabetes []. Its metabolism and excretion profile in humans has been well-characterized.

1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic Acid Methyl Ester (Bay K 8644)

Compound Description: Bay K 8644 acts as a calcium channel agonist, stimulating both voltage-dependent and non-voltage-dependent calcium channels []. It is known to increase surfactant secretion in lung epithelial cells.

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound shows potential as a peripheral cannabinoid-1 receptor (CB1R) inverse agonist for treating obesity and related metabolic disorders [].

5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one

Compound Description: The crystal structure of this compound has been reported, revealing details about its molecular conformation and intermolecular hydrogen bonding interactions [].

N-(4-[(4-Fluorophenyl)sulfonyl]phenyl)acetamide (CL 259,763)

Compound Description: CL 259,763 is a synthetic immunomodulator that enhances the induction of cytolytic T lymphocyte responses, showing potential for cancer immunotherapy and restoring immune function [].

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: An eight-step synthesis was developed for this compound, highlighting its potential as a synthetic target or intermediate in medicinal chemistry [].

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of BCR-ABL kinase, including the T315I gatekeeper mutant, making it a promising therapeutic candidate for treating chronic myeloid leukemia [].

1-(4-Fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Compound Description: This compound is an anti-implantation agent, and its polymorphism has been extensively studied [].

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This molecule is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist with significant weight loss efficacy in diet-induced obese mice [].

3-[2-(4-Fluorophenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione

Compound Description: The crystal structure of this compound, determined by X-ray diffraction, revealed insights into its molecular conformation, hydrogen bonding patterns, and three-dimensional packing arrangement [].

1-(5-((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound was synthesized and characterized for its potential antimicrobial activity [].

1-{2-Phenyl-2-[4-(trifluoromethyl)benzyloxy]ethyl}-1H-benzimidazole

Compound Description: The crystal structure of this benzimidazole derivative has been determined, revealing details about its molecular conformation and intermolecular interactions [].

4'-(4-(Trifluoromethyl)phenyl)-4,2':6',4''-terpyridine (1)

Compound Description: This compound is a terpyridine derivative with a 4-(trifluoromethyl)phenyl substituent. It has been used to synthesize coordination polymers with [Cu(hfacac)2] [].

4'-(3-(Trifluoromethyl)phenyl)-4,2':6',4''-terpyridine (2)

Compound Description: Similar to Compound 1, this compound is a terpyridine derivative, but it has a 3-(trifluoromethyl)phenyl substituent instead of a 4-substituted one []. It has also been utilized in the synthesis of coordination polymers with [Cu(hfacac)2].

4'-(4-(Trifluoromethyl)phenyl)-3,2':6',3''-terpyridine (3)

Compound Description: This compound is an isomer of Compound 1, featuring a 4-(trifluoromethyl)phenyl substituent on a 3,2':6',3''-terpyridine scaffold instead of a 4,2':6',4''-terpyridine scaffold []. It has also been used to prepare coordination polymers with [Cu(hfacac)2], showcasing the impact of isomerism on the resulting supramolecular structures.

4'-(3-(Trifluoromethyl)phenyl)-3,2':6',3''-terpyridine (4)

Compound Description: This compound, an isomer of Compound 2, possesses a 3-(trifluoromethyl)phenyl substituent on a 3,2':6',3''-terpyridine framework []. Like its isomers, Compound 4 has been used to synthesize coordination polymers with [Cu(hfacac)2], demonstrating the impact of both the substituent position and the terpyridine isomer on the resulting structures.

[R-(R,R)]-2-(4-FLUOROPHENYL)-β,δ-DIHYDROXY-5-(1-METHYLETHYL)-3-PHENYL-4-[(PHENYLAMINO)CARBONYL]-1H-PYRROLE

Compound Description: This compound serves as the free acid form of Atorvastatin, a widely used cholesterol-lowering medication []. Understanding its properties is crucial for developing and formulating pharmaceutical preparations of Atorvastatin.

N-(5-(4-Chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N'-(4,6-dimethylpyrimidin-2-yl)thiourea

Compound Description: This compound has been synthesized and characterized by X-ray crystallography, revealing its three-dimensional structure []. It exhibits definite herbicidal activity, indicating potential applications in agriculture.

1-(2,6-Dichloro-4-trifluoromethyl-phenyl)-5-((naphthalen-1-ylmethylene)amino)-1H-pyrazole-3-carbonitrile

Compound Description: This compound is an intermediate in the synthesis of insecticides and showcases the importance of fluorine-containing pyrazoles in agrochemistry [].

4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile

Compound Description: The crystal structure of this pyran derivative has been determined, providing valuable information about its molecular conformation and intermolecular interactions, including hydrogen bonding patterns [].

4'-[2-(Trifluoromethyl)phenyl]-2,2':6',2''-terpyridine

Compound Description: This compound is a terpyridine derivative with a 2-(trifluoromethyl)phenyl substituent. It acts as a versatile tridentate N-donor ligand in coordination chemistry [].

3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

Compound Description: This benzamide derivative, containing two trifluoromethyl groups, displays an unusual case of concomitant dimorphism, where two distinct crystal forms exist simultaneously [].

1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole

Compound Description: The crystal structure of this phenanthroline-fused imidazole derivative has been determined, revealing details about its molecular conformation and intermolecular interactions, including hydrogen bonding and π-π stacking [].

1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one

Compound Description: This compound, a chalcone derivative, incorporates a 2-(trifluoromethyl)phenyl group and is considered a potential lead compound for developing biologically active molecules [].

2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole

Compound Description: The crystal structure of this benzimidazole derivative has been reported, providing valuable information about its molecular geometry and packing arrangement, influenced by hydrogen bonding and other weak intermolecular forces [].

Ethyl 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate

Compound Description: The crystal structure of this benzimidazole derivative, determined by X-ray crystallography, reveals details about its molecular conformation and the nature of intermolecular interactions, including hydrogen bonding and π-π stacking, influencing its solid-state packing [].

(S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide (2)

Compound Description: This compound is a potent and orally bioavailable KCNQ2 opener that overcomes the CYP3A4 metabolism-dependent inhibition observed with its predecessor [].

Properties

Product Name

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

IUPAC Name

2-(N-(4-fluorophenyl)sulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C21H16F4N2O3S

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C21H16F4N2O3S/c22-15-10-12-17(13-11-15)31(29,30)27(16-6-2-1-3-7-16)14-20(28)26-19-9-5-4-8-18(19)21(23,24)25/h1-13H,14H2,(H,26,28)

InChI Key

OWXIRQZBODHXLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.